molecular formula C17H16N4O2 B12163141 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12163141
M. Wt: 308.33 g/mol
InChI Key: GZPSNMSINHHWQE-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoxaline ring, a pyridine ring, and an acetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position of the quinoxaline ring can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the quinoxaline derivative reacts with acetic anhydride or acetyl chloride.

    Formation of the Pyridine Derivative: The pyridine ring is typically introduced through a nucleophilic substitution reaction, where the acetamide derivative reacts with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring or the acetamide group, potentially leading to the formation of amines or reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the quinoxaline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted quinoxaline or pyridine derivatives.

Scientific Research Applications

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities but differ in their substituents and biological activities.

    Pyridine Derivatives: Compounds such as 2-pyridylacetamide and 2-pyridylmethylamine have similar pyridine structures but differ in their functional groups and reactivity.

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of a quinoxaline ring, a pyridine ring, and an acetamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-17(23)21(15-8-3-2-7-14(15)20-12)11-16(22)19-10-13-6-4-5-9-18-13/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

GZPSNMSINHHWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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